molecular formula C12H9F6NO2 B2630400 (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-05-6

(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B2630400
CAS No.: 875444-05-6
M. Wt: 313.199
InChI Key: OHIDCVTXTYVGRO-ANLVUFKYSA-N
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Description

(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structural features, including the presence of trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. Oxazolidinones are a class of compounds known for their applications in medicinal chemistry, particularly as antibiotics.

Scientific Research Applications

(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may have potential as a lead compound for new drug development.

    Industry: It can be used in the development of new materials with specific chemical properties, such as fluorinated polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents that are both effective and environmentally friendly are preferred.

Chemical Reactions Analysis

Types of Reactions

(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.

Mechanism of Action

The mechanism of action of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target molecules. This can lead to inhibition or activation of the target’s function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (4r,5r)-5-Phenyl-4-methyl-1,3-oxazolidin-2-one: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    (4r,5r)-5-[3,5-Dimethylphenyl]-4-methyl-1,3-oxazolidin-2-one: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and applications.

Uniqueness

The presence of trifluoromethyl groups in (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one makes it unique compared to similar compounds. These groups can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-ANLVUFKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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